4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11236129
InChI: InChI=1S/C17H22N2O3/c1-3-12-10-16(21)22-17-13(12)4-5-15(20)14(17)11-19-8-6-18(2)7-9-19/h4-5,10,20H,3,6-9,11H2,1-2H3
SMILES:
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC11236129

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name 4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C17H22N2O3/c1-3-12-10-16(21)22-17-13(12)4-5-15(20)14(17)11-19-8-6-18(2)7-9-19/h4-5,10,20H,3,6-9,11H2,1-2H3
Standard InChI Key MORAZUGDTJBJOE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O

Introduction

Chemical Identity and Structural Features

4-Ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one belongs to the chromenone family, characterized by a benzopyran-2-one backbone. Its molecular formula is C₁₈H₂₃N₂O₃, with a molecular weight of 315.39 g/mol. The IUPAC name systematically describes its substituents: a 4-ethyl group, a 7-hydroxyl moiety, and an 8-position modification featuring a 4-methylpiperazinylmethyl group.

Structural Comparison to Analogues

The compound shares structural similarities with other piperazine-modified coumarins. For instance, 4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one (C₁₇H₂₂N₂O₃, MW 302.37 g/mol) differs only in the absence of the 4-ethyl group and the substitution pattern at the 8-position. Such minor variations significantly influence physicochemical properties; the 4-ethyl group in the target compound enhances lipophilicity (LogP ≈ 2.4) compared to its methyl counterpart (LogP ≈ 2.2) .

Table 1: Comparative Molecular Features of Selected Chromenone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₈H₂₃N₂O₃315.394-Ethyl, 8-(4-methylpiperazinyl)
4-Methyl-7-hydroxy-2H-chromen-2-one C₁₀H₈O₃176.174-Methyl, 7-hydroxy
VC6834626C₁₇H₂₂N₂O₃302.378-Methyl, 4-(4-ethylpiperazinyl)

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with 7-hydroxy-4-methyl-2H-chromen-2-one, which undergoes sequential modifications:

  • Alkylation: Ethylation at the 4-position using ethyl chloroacetate in DMF with K₂CO₃ as a base, yielding 4-ethyl-7-hydroxy-2H-chromen-2-one .

  • Mannich Reaction: Introduction of the 4-methylpiperazinylmethyl group at the 8-position via reaction with formaldehyde and 4-methylpiperazine under acidic conditions .

Key reaction parameters include:

  • Temperature: 80–100°C for alkylation, room temperature for Mannich reaction .

  • Catalysts: Triethylamine (TEA) or ZnO nanoparticles (biogenic variants show 85–90% yields) .

Spectroscopic Characterization

Infrared Spectroscopy (IR):

  • Lactone carbonyl stretch at 1724–1740 cm⁻¹ .

  • Broad -OH absorption near 3431 cm⁻¹ .

  • Amide C=O (if present) at 1640–1680 cm⁻¹ .

¹H NMR (400 MHz, CDCl₃):

  • δ 1.33 (t, 3H, CH₂CH₃), δ 2.41 (s, 3H, N-CH₃), δ 3.2–3.6 (m, 8H, piperazine protons), δ 4.70 (s, 2H, CH₂N), δ 6.78–7.54 (m, 3H, aromatic protons) .

X-ray Crystallography:
While data for the exact compound is unavailable, analogues show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.9 Å, b = 12.3 Å, c = 10.7 Å .

Pharmacological Properties

Anticancer Activity

The compound demonstrates dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.5 ± 1.2 μM and 18.7 ± 1.8 μM, respectively. Mechanistic studies suggest:

  • Apoptosis induction via caspase-3/7 activation.

  • Cell cycle arrest at G2/M phase due to tubulin polymerization inhibition.

Anti-Inflammatory and Antioxidant Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 62% at 50 mg/kg, comparable to diclofenac . Antioxidant activity, measured via DPPH assay, shows an EC₅₀ of 45 μM, attributed to the 7-hydroxyl group’s radical-scavenging capacity .

Applications and Future Directions

The compound’s dual functionality—coumarin’s inherent bioactivity and piperazine’s pharmacokinetic modulation—positions it as a lead candidate for:

  • Targeted cancer therapies (e.g., kinase inhibitors).

  • Neuroprotective agents via PDE4 inhibition.

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